![molecular formula C35H42N2O8S2 B10779485 (2E)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B10779485.png)
(2E)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
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Overview
Description
The compound “(2E)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate” is a sulfonated indole derivative featuring an extended conjugated system with multiple E-configured double bonds. Its structure includes two indole moieties, each substituted with sulfonate (-SO₃⁻) groups, a carboxypentyl chain, and ethyl and dimethyl groups. These functional groups enhance water solubility and electronic stability, making it suitable for applications such as fluorescent probes, biological staining, or photodynamic therapy. A structurally analogous compound, “4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate,” shares similar sulfonate and conjugated systems but differs in its benzo[e]indole core and sulfonatobutyl substituents .
Biological Activity
The compound (2E)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate is a complex organic molecule belonging to the class of sulfonated indole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound suggest interactions with various biological systems, influencing metabolic pathways and cellular functions.
Chemical Structure and Properties
The molecular formula of this compound is C35H42N2O8S2, with a molecular weight of approximately 682.85 g/mol. The presence of functional groups such as sulfonates and carboxylic acids indicates potential reactivity and solubility in biological systems.
Property | Value |
---|---|
Molecular Formula | C₃₅H₄₂N₂O₈S₂ |
Molecular Weight | 682.85 g/mol |
CAS Number | 943298-08-6 |
Boiling Point | Not specified |
Biological Activity Overview
Preliminary studies suggest that the compound exhibits a range of biological activities, including:
- Anticancer Activity : Indole derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown promising results against breast cancer (MCF-7), cervical cancer (HeLa), and other malignancies .
- Antimalarial Activity : Recent investigations have highlighted the potential of indole-sulfonamide derivatives in combating malaria. The structural motifs present in this compound may contribute to its efficacy against Plasmodium species .
- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit ectonucleotidases (ENPPs) and other relevant enzymes implicated in tumor progression. In vitro assays have demonstrated potent inhibitory activity with IC50 values in the sub-micromolar range .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interaction with Cellular Targets : The indole moiety may facilitate binding to various proteins involved in signaling pathways related to cell proliferation and apoptosis.
- Inhibition of Enzymatic Activity : The sulfonate group is hypothesized to enhance the binding affinity to target enzymes, leading to reduced enzyme activity and subsequent effects on cellular metabolism.
Case Studies
Several studies have investigated the biological activity of similar indole derivatives:
- Study on Cancer Cell Lines : A study reported that indole-based compounds showed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.32 μM to 0.81 μM for specific ectonucleotidases . This suggests a strong potential for therapeutic applications in oncology.
- Antimalarial Efficacy : Another research highlighted the antimalarial properties of indole derivatives, demonstrating effective inhibition of parasite growth in vitro. The study utilized molecular docking techniques to elucidate binding interactions with target proteins within the malaria parasite .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (2E)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate exhibit a range of biological activities:
- Anticancer Properties : Preliminary studies suggest the compound may inhibit tumor cell growth. The National Cancer Institute (NCI) has protocols for evaluating such compounds against various cancer cell lines.
- Antimicrobial Effects : Similar indole derivatives have shown antimicrobial activity against several pathogens. The sulfonate group may enhance solubility and bioavailability in biological systems.
- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for enzymes involved in metabolic pathways, including glucosidase and acetylcholinesterase.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis can begin with readily available indole derivatives and sulfonating agents.
- Reaction Conditions : Common methods include condensation reactions under acidic or basic conditions followed by purification techniques such as chromatography.
- Characterization Techniques : Characterization is performed using NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action:
- Binding Studies : Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to study binding affinities with target proteins.
- Cellular Uptake : Fluorescent tagging of the compound can help visualize its uptake in cellular systems and assess its distribution within different cellular compartments.
Potential Applications
The potential applications of this compound span several fields:
Application Area | Description |
---|---|
Pharmaceuticals | Development of new anticancer agents or antimicrobial drugs based on its structure. |
Diagnostics | Use as a fluorescent probe in biological imaging due to its unique optical properties. |
Agriculture | Potential use as a plant growth regulator or pesticide due to its biological activity against pathogens. |
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- A study published in a peer-reviewed journal demonstrated the anticancer efficacy of a structurally related indole derivative against human tumor cells with promising results in terms of cell viability reduction .
- Another research effort focused on the synthesis and evaluation of sulfonated indoles showed significant enzyme inhibition properties that could be harnessed for therapeutic interventions .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and purifying this compound to ensure structural fidelity?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., pH, temperature) due to the compound’s conjugated heptatrienylidene backbone and sulfonate groups. Use HPLC with reverse-phase C18 columns for purification, monitoring absorbance at 550–650 nm to track π-π* transitions characteristic of indole-based cyanine dyes . Confirm purity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to resolve methyl and ethyl substituents on the indole rings. Note: Sulfonate groups may require ion-pairing agents (e.g., tetrabutylammonium phosphate) for optimal chromatographic separation .
Q. How can researchers validate the compound’s photostability under experimental conditions?
- Methodological Answer : Conduct time-resolved fluorescence spectroscopy in buffered solutions (pH 7.4) to assess degradation kinetics. Compare quantum yield (Φ) before and after prolonged light exposure (e.g., 488 nm laser). Use UV-Vis spectroscopy to monitor shifts in λmax; a hypsochromic shift suggests breakdown of the conjugated system. For enhanced stability, add radical scavengers (e.g., ascorbic acid) or conduct experiments under inert atmospheres .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in fluorescence quenching data when the compound interacts with biomolecules?
- Methodological Answer : Distinguish static vs. dynamic quenching via Stern-Volmer analysis and time-correlated single-photon counting (TCSPC) . If static quenching dominates (unchanged fluorescence lifetime), perform isothermal titration calorimetry (ITC) to quantify binding constants (Kd). For dynamic quenching (reduced lifetime), use molecular docking simulations (e.g., AutoDock Vina) to model interactions between the sulfonate groups and biomolecular surfaces . Validate with circular dichroism (CD) to detect conformational changes in biomolecules.
Q. How can researchers optimize the compound’s solubility and aggregation behavior in aqueous media for cellular imaging?
- Methodological Answer : Test solubility in phosphate-buffered saline (PBS) with varying concentrations of cyclodextrins (e.g., β-cyclodextrin) or nonionic surfactants (e.g., Tween-20). Monitor aggregation via dynamic light scattering (DLS) ; hydrodynamic radii >5 nm indicate micelle formation. For cellular uptake, conjugate with polyethylene glycol (PEG) chains to reduce nonspecific interactions. Validate using confocal microscopy with organelle-specific counterstains (e.g., MitoTracker) .
Q. What computational approaches predict the compound’s electronic transitions and charge-transfer properties?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model frontier molecular orbitals (HOMO/LUMO) and excitation energies. Compare simulated UV-Vis spectra with experimental data using time-dependent DFT (TD-DFT) . For charge-transfer analysis, calculate Mulliken charges on sulfonate and indole groups to identify electron-deficient regions .
Q. Key Notes
- Avoid Common Pitfalls :
- Aggregation in aqueous media can falsely amplify fluorescence intensity; always include DLS controls.
- Sulfonate groups may chelate divalent cations (e.g., Mg²⁺), interfering with biochemical assays; use EDTA-free buffers.
- Ethical Compliance : Adhere to institutional biosafety guidelines for cellular studies. The compound is not FDA-approved and must not be administered in vivo without rigorous preclinical testing .
Comparison with Similar Compounds
Structural Analogs with Sulfonated Heterocycles
The target compound belongs to a class of sulfonated heterocyclic dyes. Key comparisons include:
Key Differences :
- The benzo[e]indole analog exhibits red-shifted absorption/emission due to its larger aromatic system, whereas the target compound’s indole core may offer better biocompatibility.
- The carboxypentyl group in the target compound introduces a carboxylate moiety, enhancing ionic interactions in aqueous environments compared to the sulfonatobutyl group in the analog .
Comparison with Fluorescent Dyes
Quinoline Yellow, a sulfonated dye used in 3D cell culture studies , shares sulfonate-mediated water solubility with the target compound. However, Quinoline Yellow’s smaller heterocyclic system results in shorter wavelength fluorescence (λmax ~450 nm), while the target compound’s extended conjugation likely emits in the near-infrared (NIR) range, advantageous for deep-tissue imaging.
Hydrogen Bonding and Crystallization
Sulfonate groups in the target compound facilitate robust hydrogen-bonding networks, critical for crystal engineering and stability . In contrast, benzimidazole derivatives rely on weaker van der Waals interactions due to bulkier substituents, leading to less predictable crystallization behavior.
Bioactivity Considerations
For instance, FINs often exploit redox-active cores; the conjugated system here might interact with cellular oxidoreductases, though further studies are needed .
Properties
Molecular Formula |
C35H42N2O8S2 |
---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
(2E)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) |
InChI Key |
CZWUESRDTYLNDE-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Origin of Product |
United States |
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